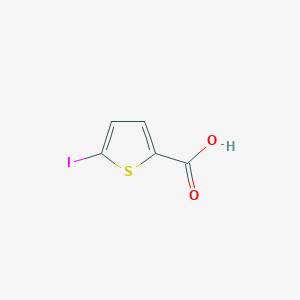

5-Iodothiophene-2-carboxylic acid

Übersicht

Beschreibung

5-Iodothiophene-2-carboxylic acid is a halogenated thiophene derivative that is of interest in various chemical syntheses and applications. The presence of the iodine atom on the thiophene ring makes it a versatile intermediate for further chemical modifications due to the relatively high reactivity of the C-I bond.

Synthesis Analysis

The synthesis of thiophene derivatives, including those similar to 5-iodothiophene-2-carboxylic acid, can be achieved through methods such as the Fiesselmann reaction, which allows for the closure of the thiophene ring and the introduction of various substituents, including alkyl chains and aryl groups . Additionally, the photochemical behavior of halogeno-thiophenes has been studied, and it has been found that methyl 5-iodothiophene-2-carboxylate can yield aryl and heteroaryl derivatives upon irradiation in the presence of aromatic substrates .

Molecular Structure Analysis

The molecular structure of related compounds, such as [2,2′-bithiophene]-5-carboxylic acid, has been elucidated using crystallography, spectroscopy, and computational methods . These studies provide insights into the structural features of thiophene derivatives, which are likely to be relevant for understanding the properties of 5-iodothiophene-2-carboxylic acid as well.

Chemical Reactions Analysis

5-Iodothiophene-2-carboxylic acid can participate in various chemical reactions due to the presence of both the carboxylic acid functional group and the iodine atom. For instance, the iodine substituent can be involved in coupling reactions, such as the Suzuki cross-coupling, to yield a range of thiophene-based derivatives . The carboxylic acid group also allows for the formation of esters and can be protected using photoreleasable protecting groups, as demonstrated by the use of 2,5-dimethylphenacyl chromophore for carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-iodothiophene-2-carboxylic acid can be inferred from studies on similar compounds. For example, the spectroscopic properties of bithiophene carboxylic acids have been investigated, revealing information about their UV-Vis absorption and fluorescence characteristics . Additionally, the reactivity and stability of thiophene derivatives can be assessed using density functional theory (DFT) calculations, which provide insights into their electronic properties and potential as nonlinear optical (NLO) materials . The photodeprotection of carboxylic acid esters also highlights the sensitivity of these compounds to light, which is an important consideration in their handling and storage .

Wissenschaftliche Forschungsanwendungen

Photochemical Behaviour and Arylation

A study by D’Auria et al. (1989) investigated the photochemical behaviour of halogeno-thiophenes, including 5-Iodothiophene-2-carboxylic acid, highlighting its utility in synthesizing aryl and heteroaryl derivatives through a photochemical process. This process has applications in the synthesis of naturally occurring bithiophene compounds, showcasing the compound's potential in organic synthesis and drug discovery D’Auria et al., 1989.

Greener Synthesis Methods

Rao et al. (2014) described a greener and practical synthesis of thienopyranone derivatives using 3-Iodothiophene-2-carboxylic acid. This synthesis, facilitated by copper-catalyzed coupling-cyclization in an environmentally friendly solvent under ultrasound irradiation, represents an advancement in sustainable chemistry practices Rao et al., 2014.

Spasmolytic Activity of Derivatives

Research by Rasool et al. (2020) explored the synthesis of novel thiophene-based derivatives of 5-Bromothiophene-2-carboxylic acid, exhibiting spasmolytic activity. This demonstrates the potential medical applications of derivatives of 5-Iodothiophene-2-carboxylic acid in treating spasms Rasool et al., 2020.

Photoinduced Reactions

Herrera et al. (2011) studied the photoinduced reaction of 2-Iodothiophene, showing the formation of thiophene and iodine as photoproducts. This study contributes to the understanding of the photochemical properties of iodothiophenes, which could be relevant for photovoltaic applications Herrera et al., 2011.

Conductivity and Polymerization

Yoon et al. (2011) compared the solar cell performance of conducting polymer dyes with different functional groups, including derivatives of thiophene carboxylic acids. This research underscores the importance of 5-Iodothiophene-2-carboxylic acid in the development of advanced materials for photovoltaic applications Yoon et al., 2011.

Safety And Hazards

The safety information for 5-Iodothiophene-2-carboxylic acid includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Zukünftige Richtungen

Thiophene-based analogs have been the subject of increasing interest among scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects . An improved understanding of the molecular effects of existing antiseizure medications, as well as the development of new antiseizure medications that act against novel targets, may allow for more rational polytherapy in the future .

Eigenschaften

IUPAC Name |

5-iodothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCXDWXNOLVWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503481 | |

| Record name | 5-Iodothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodothiophene-2-carboxylic acid | |

CAS RN |

60166-85-0 | |

| Record name | 5-Iodo-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60166-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-bromo-4-[(1-methylethyl)thio]-](/img/structure/B1338562.png)